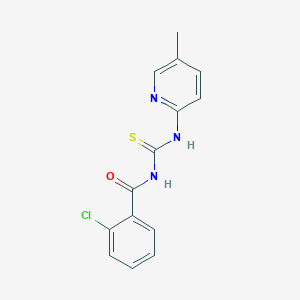

2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide

Description

2-Chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide is a thiourea derivative characterized by a benzamide backbone substituted with a chlorine atom at the ortho position (C2) and a carbamothioyl group attached to a 5-methylpyridin-2-yl moiety. This compound belongs to a class of molecules studied for their diverse biological and coordination chemistry applications, including antibacterial, antitubercular, and catalytic properties . Its structure enables interactions with biological targets (e.g., enzymes) and metal ions, making it a versatile scaffold in medicinal and materials chemistry.

Properties

IUPAC Name |

2-chloro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3OS/c1-9-6-7-12(16-8-9)17-14(20)18-13(19)10-4-2-3-5-11(10)15/h2-8H,1H3,(H2,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHPCYBACHQTBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate (KSCN) in acetone. The reaction proceeds as follows:

- A solution of 2-chlorobenzoyl chloride (0.01 mol) in acetone (50 cm³) is added dropwise to a suspension of KSCN (0.01 mol) in acetone (30 cm³).

- The mixture is stirred at room temperature for several hours to ensure complete reaction.

- The resulting product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide involves its ability to form chelates with transition metals. The compound acts as a ligand, coordinating with metal ions through its thiourea and pyridine moieties. This coordination can influence the electrochemical behavior and biological activity of the resulting metal complexes .

Comparison with Similar Compounds

The following analysis compares the structural, biological, and physicochemical properties of 2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide with analogous thiourea derivatives.

Structural Modifications and Electronic Effects

Key Observations :

- Pyridine Substitution : Methyl (electron-donating) vs. chloro (electron-withdrawing) groups modulate electronic properties and metal-complex stability. For example, Co(II)/Ni(II)/Cu(II) complexes of the 5-chloro derivative exhibit distinct thermal decomposition profiles (peak at 280–320°C) compared to methyl-substituted analogs .

- Carbamothioyl Modifications : Aryl or bulky groups (e.g., 1-phenylethyl) improve antitubercular potency, likely due to enhanced hydrophobic interactions with target enzymes like InhA .

Key Observations :

- Bulky carbamothioyl groups correlate with improved antitubercular efficacy, while simple alkyl chains diminish activity .

Physicochemical and Thermal Properties

Key Observations :

- Methyl groups on the pyridine ring facilitate planar molecular conformations, enhancing crystal lattice stability via H-bonding .

- Metal complexes (Co, Ni, Cu) exhibit higher thermal stability than parent ligands, with decomposition temperatures exceeding 250°C .

Computational and Spectroscopic Insights

- Vibrational Spectra: The 2-chloro substituent in 2-chloro-N-(diethylcarbamothioyl)benzamide results in characteristic IR bands at 1250 cm⁻¹ (C=S) and 1680 cm⁻¹ (C=O), shifted by 10–15 cm⁻¹ compared to non-chlorinated analogs .

- HOMO-LUMO Gaps : Electron-withdrawing groups (e.g., Cl) reduce the HOMO-LUMO gap (4.5 eV in chloro vs. 5.1 eV in methyl derivatives), increasing reactivity .

Biological Activity

2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone. The process can be summarized as follows:

-

Reagents :

- 2-chlorobenzoyl chloride (0.01 mol)

- Potassium thiocyanate (KSCN) (0.01 mol)

- Acetone (50 cm³)

-

Procedure :

- Dissolve KSCN in acetone.

- Add the solution of 2-chlorobenzoyl chloride dropwise while stirring.

- Allow the mixture to react at room temperature for several hours.

- Purify the resulting product through recrystallization.

Antibacterial and Antifungal Properties

Research indicates that compounds with thiourea moieties, including this compound, exhibit significant antibacterial and antifungal activities. In vitro studies have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other resistant strains .

Anticancer Activity

The compound has been evaluated for its anticancer properties, showing promising results against breast cancer cell lines (MCF-7). The mechanism appears to involve induction of apoptosis and cell cycle arrest at the S phase, leading to decreased cell viability .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Effective against M. tuberculosis | |

| Antifungal | Demonstrated antifungal properties | |

| Anticancer | Induces apoptosis in MCF-7 cells |

The biological mechanisms underlying the activity of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival and proliferation.

- Cell Cycle Disruption : It has been observed to disrupt the normal cell cycle in cancer cells, leading to apoptosis.

- Metal Complex Formation : As a ligand, it can form stable complexes with transition metals, potentially enhancing its biological efficacy.

Case Studies

A study conducted on various thiourea derivatives highlighted that those with similar structural features exhibited varying degrees of biological activity. Specifically, derivatives that included a methyl group on the pyridine ring showed enhanced potency against cancer cells compared to their unsubstituted counterparts .

Example Case Study: Antituberculosis Activity

In a comparative study involving different derivatives, this compound was found to possess significant antitubercular activity against multiple strains, outperforming many existing treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.